Xanthocillin X dimethyl ether Xanthocillin X dimethyl ether Xanthocillin-X dimethylether is a phenylpropanoid.
Xanthocillin X dimethyl ether is a natural product found in Aspergillus fumigatus and Aspergillus with data available.
Brand Name: Vulcanchem
CAS No.: 4464-33-9
VCID: VC1821420
InChI: InChI=1S/C20H16N2O2/c1-21-19(13-15-5-9-17(23-3)10-6-15)20(22-2)14-16-7-11-18(24-4)12-8-16/h5-14H,3-4H3/b19-13-,20-14-
SMILES: COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)OC)[N+]#[C-])[N+]#[C-]
Molecular Formula: C20H16N2O2
Molecular Weight: 316.4 g/mol

Xanthocillin X dimethyl ether

CAS No.: 4464-33-9

Cat. No.: VC1821420

Molecular Formula: C20H16N2O2

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

Xanthocillin X dimethyl ether - 4464-33-9

Specification

CAS No. 4464-33-9
Molecular Formula C20H16N2O2
Molecular Weight 316.4 g/mol
IUPAC Name 1-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]-4-methoxybenzene
Standard InChI InChI=1S/C20H16N2O2/c1-21-19(13-15-5-9-17(23-3)10-6-15)20(22-2)14-16-7-11-18(24-4)12-8-16/h5-14H,3-4H3/b19-13-,20-14-
Standard InChI Key VJKZMXOJMQCHRI-AXPXABNXSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C(\[N+]#[C-])/C(=C/C2=CC=C(C=C2)OC)/[N+]#[C-]
SMILES COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)OC)[N+]#[C-])[N+]#[C-]
Canonical SMILES COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)OC)[N+]#[C-])[N+]#[C-]

Introduction

Chemical Structure and Properties

Molecular Structure

Xanthocillin X dimethyl ether has the molecular formula C₂₀H₁₆N₂O₂ and a molecular weight of 316.35 g/mol . Its chemical structure is characterized by a 2,3-diisocyano-1,3-butadiene backbone with two 4-methoxyphenyl groups attached at positions 1 and 4. This creates the full IUPAC name: 1,1'-[(1Z,3Z)-2,3-diisocyano-1,3-butadiene-1,4-diyl]bis[4-methoxybenzene] .

The compound contains two isonitrile (−N≡C) functional groups, which are key to its biological activities, particularly its interaction with heme and metal ions. The structure also features two methoxy (−OCH₃) groups on the para positions of the phenyl rings .

Physical and Chemical Properties

The physical and chemical properties of Xanthocillin X dimethyl ether are summarized in Table 1:

PropertyValue
Molecular FormulaC₂₀H₁₆N₂O₂
Molecular Weight316.35 g/mol
Exact Mass316.12100
Physical StateSolid
StereochemistryAchiral
Optical ActivityNone
E/Z Centers2
PSA18.46000
LogP3.38580

Table 1: Physical and chemical properties of Xanthocillin X dimethyl ether

Natural Sources and Isolation

Fungal Origins

Xanthocillin X dimethyl ether has been reported in several fungal species:

  • Aspergillus fumigatus

  • Other Aspergillus species with available data

  • Marine-derived fungus Dichotomomyces cejpii

The compound was originally isolated from Aspergillus species, which are common environmental molds found worldwide . Later research identified the marine-derived fungus Dichotomomyces cejpii as another source, particularly in the context of screening for compounds with Aβ-42 lowering activity .

Isolation and Synthesis

While the original isolation procedures are not detailed in the provided sources, recent research has referenced synthesis of Xanthocillin X according to published procedures for mechanistic studies . The synthetic approach enables researchers to produce sufficient quantities of the compound for biological testing and structure-activity relationship studies.

The methylated derivative (Xanthocillin X dimethyl ether) differs from the parent compound in having methoxy groups instead of hydroxyl groups, which affects its biological properties, particularly its susceptibility to bacterial efflux systems and its interaction with metal ions .

Biological Activities

Antibacterial Properties

Xanthocillin X (the parent compound of Xanthocillin X dimethyl ether) demonstrates remarkable broad-spectrum antibacterial activity, particularly against difficult-to-treat Gram-negative bacteria. Research has shown nanomolar potency against Acinetobacter baumannii, a critical priority pathogen according to the World Health Organization .

Table 2 shows the minimum inhibitory concentrations (MIC) of Xanthocillin X against various bacterial strains:

Bacterial StrainMIC (μM)
Acinetobacter baumannii ATCC196060.25–0.5
Acinetobacter baumannii ATCC179780.25–0.5
Acinetobacter baumannii AB5075 (MDR)1
Escherichia coli K121
Escherichia coli 5361
Escherichia coli UTI891
Pseudomonas aeruginosa DSM 22644 (PAO1)3
Klebsiella pneumonia DSM 301043
Salmonella typhimurium LT23
Salmonella typhimurium TA981
Salmonella typhimurium TA1001
Staphylococcus aureus NCTC 8325 (MSSA)3
Staphylococcus aureus Mu50 (MRSA)1
Staphylococcus aureus USA300 (MRSA)3
Listeria monocytogenes EGD-e1
Enterococcus faecium DSM 17050 (VRE)>10
Enterococcus faecalis V583 (VRE)>10

Table 2: Minimum inhibitory concentrations (MIC) of Xanthocillin X against various bacterial strains

Interestingly, while Xanthocillin X dimethyl ether (XanDME) lost its bioactivity (MIC > 16 μM) against wild-type A. baumannii, it retained comparable potency to Xanthocillin X against A. baumannii strains with knockout mutations in efflux pump genes. This suggests that the loss of activity is predominantly due to a higher efflux rate rather than a fundamental change in the mechanism of action .

Antitumor Activity

Research has identified Xanthocillin X dimethyl ether as a potential antineoplastic agent due to its ability to inhibit tumor growth. It has shown effectiveness against solid tumors and can be administered both orally and parenterally with relatively low toxicity.

A study specifically highlighted the synergistic pro-apoptotic effects of Xanthocillin X dimethyl ether (XDME) with targeted BH3 mimetics Navitoclax and Venetoclax in acute myeloid leukemia . This suggests potential applications in combination therapy approaches for cancer treatment.

The acute toxicity (LD) of Xanthocillin X dimethyl ether is reported to be over 120 mg/kg, indicating a potentially favorable therapeutic window for clinical applications.

Neuroprotective Activity

Xanthocillin X dimethyl ether has demonstrated Aβ-42 lowering activity, suggesting potential applications in neuroprotection, particularly in diseases related to amyloid beta accumulation such as Alzheimer's disease .

The compound was specifically identified as inhibiting the production of amyloid beta-peptide (1-42) in studies with the marine-derived fungus Dichotomomyces cejpii . This activity is particularly significant given the critical role of amyloid beta accumulation in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

Porphyrin Accumulation and Oxidative Stress

The binding of Xanthocillin X to heme disrupts the feedback inhibition of heme biosynthesis, leading to uncontrolled production and accumulation of porphyrins in bacterial cells. This accumulation was visually evident in A. baumannii treated with Xanthocillin X for an extended period (4 hours), resulting in a brown-red colored bacterial pellet .

The accumulation of porphyrins is known to generate reactive oxygen species (ROS) with deleterious effects on bacterial viability. Time-kill experiments demonstrated that the addition of thiourea, a ROS scavenger, counteracted the bactericidal effect of Xanthocillin X, confirming that cell death is induced by ROS, presumably caused by porphyrin accumulation .

Synergistic Effects with Antibiotics

Xanthocillin X has shown synergistic effects with other antibiotics, such as gentamicin. Checkerboard assays demonstrated that Xanthocillin X potentiated the activity of gentamicin against both gentamicin-sensitive and gentamicin-resistant strains of A. baumannii with fractional inhibitory concentration (FIC) indices in the range of 0.3125–0.375 .

In gentamicin-resistant A. baumannii AB5075, 0.25× MIC of Xanthocillin X increased the susceptibility of gentamicin from 800 to 50–100 μM, indicating significant potential for combination therapy approaches .

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